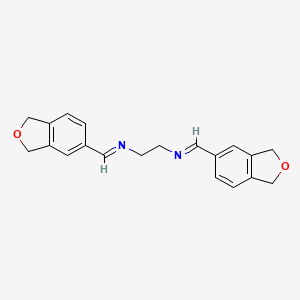
1,1,2,3,4,4-Hexachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. It is a derivative of butane, where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.
Méthodes De Préparation
1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .
Analyse Des Réactions Chimiques
1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1,2,3,4,4-Hexachlorobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules, facilitating the study of chlorinated derivatives.
Biology: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties and as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .
Comparaison Avec Des Composés Similaires
1,1,2,3,4,4-Hexachlorobutane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorobutadiene: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.
Tetrachlorobutane: Contains fewer chlorine atoms, resulting in different chemical and physical properties.
Hexachloroethane: A simpler structure with only two carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct reactivity and stability compared to other chlorinated hydrocarbons .
Propriétés
Numéro CAS |
25237-06-3 |
|---|---|
Formule moléculaire |
C4H4Cl6 |
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
1,1,2,3,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H |
Clé InChI |
SFLXALQSXXPXLU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11969097.png)
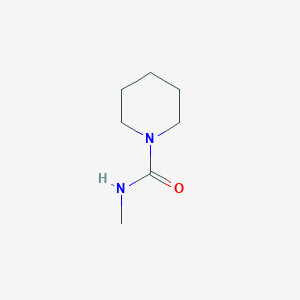
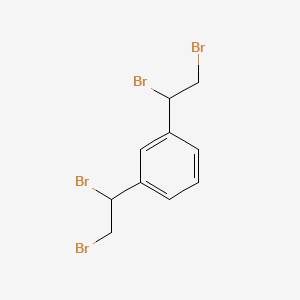
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
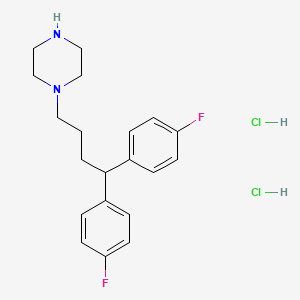
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

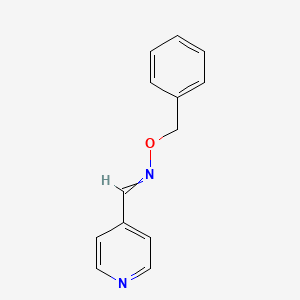
![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)
